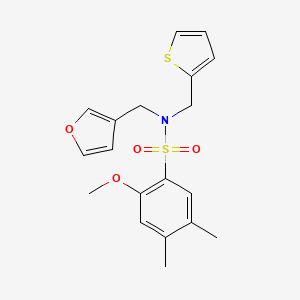

N-(furan-3-ylmethyl)-2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

N-(furan-3-ylmethyl)-2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual N-substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group. The aromatic benzene ring is substituted with methoxy (position 2) and methyl groups (positions 4 and 5).

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-14-9-18(23-3)19(10-15(14)2)26(21,22)20(11-16-6-7-24-13-16)12-17-5-4-8-25-17/h4-10,13H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJITDNDVHNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and can interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene derivatives are known to interact with various biological targets and induce changes in their function, leading to their therapeutic effects.

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of therapeutic properties.

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water, which could influence their bioavailability.

Biological Activity

N-(furan-3-ylmethyl)-2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The compound features a complex structure that includes a furan ring, a thiophene moiety, and a sulfonamide group. The molecular weight is approximately 377.5 g/mol. Its structural formula can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H19N2O4S |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | 4-methoxy-3,5-dimethyl-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzenesulfonamide |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in metabolic regulation and inflammation. Preliminary studies indicate that it may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis.

PPAR Modulation

Research has shown that compounds with similar structures can exhibit PPARγ agonist activity, leading to increased glucose uptake and modulation of lipid profiles. This is particularly relevant for conditions such as type 2 diabetes and metabolic syndrome .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Anti-inflammatory Activity : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress.

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound. Notably:

- Diabetic Models : In Zucker Diabetic Fatty (ZDF) rats, the compound exhibited significant reductions in blood glucose levels comparable to established antidiabetic drugs like rosiglitazone .

Case Studies

- PPARγ Activation : A study evaluated the efficacy of various sulfonamide derivatives in activating PPARγ. The results indicated that modifications at specific positions on the aromatic rings enhanced binding affinity and activation potential .

- Cancer Cell Line Studies : Research involving MKN-45 gastric cancer cells showed that certain derivatives of this class of compounds could induce differentiation and reduce cell proliferation through PPAR-mediated pathways .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N,N-disubstituted benzenesulfonamides. Key structural comparisons include:

Key Structural Differences :

- Heterocyclic Substitutions : The target compound’s furan and thiophene groups contrast with thiazoline (in ) or triazole (in ). Thiophene’s sulfur atom may enhance electronic interactions compared to furan’s oxygen .

Spectroscopic Comparison :

- IR Spectroscopy : Unlike triazole-thione derivatives (e.g., ), the target compound lacks a C=S stretch (~1243–1258 cm⁻¹) but retains sulfonamide S=O stretches (~1150–1350 cm⁻¹).

- NMR : The N-(thiophen-2-ylmethyl) group would show distinct proton signals (δ ~3.8–4.2 ppm for CH₂) and thiophene aromatic protons (δ ~6.9–7.5 ppm), differentiating it from N-(thiazolyl) analogues .

Physicochemical Properties

- Solubility: The methoxy and methyl groups likely reduce aqueous solubility compared to amino-substituted sulfonamides (e.g., ). Thiophene’s hydrophobicity may further lower solubility relative to furan-containing analogues.

- Thermal Stability : Bulky substituents (e.g., dibenzofuran in ) typically increase melting points, but the target compound’s smaller heterocycles may result in lower thermal stability.

Pharmacological Potential

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(furan-3-ylmethyl)-2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis likely involves sequential alkylation of a benzenesulfonamide precursor. For example:

Sulfonylation : Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions (e.g., NaH/THF at 0°C) to install the dual N-alkyl substituents .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

- Key Factors :

- Steric hindrance : Bulky substituents (e.g., thiophen-2-ylmethyl) may require elevated temperatures or prolonged reaction times.

- Solvent choice : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of amines .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.1–2.5 ppm). Thiophene and furan protons appear as distinct multiplet patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₂₀H₂₄N₂O₃S₂.

- X-ray Crystallography : Resolve bond lengths/angles (e.g., S–N bond ~1.63 Å in sulfonamides) .

Advanced Research Questions

Q. How do the electronic properties of the furan and thiophene substituents influence the compound’s reactivity in photoredox or catalytic systems?

- Methodological Answer :

- Electron-Rich Moieties : Furan (oxygen lone pairs) and thiophene (sulfur lone pairs) enhance electron-donating capacity, potentially stabilizing radical intermediates in photoredox reactions.

- Experimental Design :

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with Ru(bpy)₃²⁺ (λmax ~450 nm) to assess photocatalytic activity .

- Cyclic Voltammetry : Determine oxidation/reduction potentials to evaluate electron-transfer efficiency .

- Case Study : Analogous sulfonamides participate in SET (single-electron transfer) processes under visible light, enabling C–C bond formation .

Q. How can researchers resolve contradictions between experimental solubility data and computational predictions for this compound?

- Methodological Answer :

- Data Reconciliation Workflow :

Experimental Solubility : Measure in DMSO, water, and ethanol using gravimetric or HPLC methods.

Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvent interactions.

Discrepancy Analysis : If experimental solubility in water exceeds predictions, investigate hydrogen-bonding capacity via IR spectroscopy (O–H/N–H stretches) .

- Example : Sulfonamides with methoxy groups often exhibit higher experimental solubility in polar solvents due to unaccounted dipole interactions in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.